![molecular formula C19H26N4O3 B5516574 N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

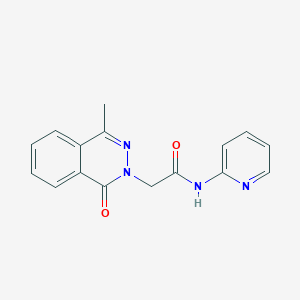

N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives and their coordination complexes offers insights into methodologies applicable to similar compounds, including N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The process involves characterizations through infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and mass spectrometry, underlining the compound's complex synthesis pathway and the critical role of hydrogen bonding in its assembly process (Chkirate et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated via X-ray crystallography, revealing supramolecular architectures shaped by hydrogen bonding interactions. These structures exhibit significant antioxidant activity, indicative of the compound's potential in various applications (Chkirate et al., 2019).

Chemical Reactions and Properties

The reactivity and interaction with metals, as demonstrated in coordination complexes, highlight the compound's chemical versatility. The formation of complexes with Co(II) and Cu(II) ions underscores the compound's ability to engage in complex chemical reactions, contributing to its diverse chemical properties (Chkirate et al., 2019).

Physical Properties Analysis

While the specific physical properties of this compound are not directly detailed in the available literature, related compounds often undergo comprehensive physical characterization. Techniques such as spectroscopy and crystallography provide critical data on melting points, solubility, and molecular geometry, essential for understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal. The compound's antioxidant activity, as illustrated through in vitro assays, suggests its potential utility in mitigating oxidative stress, a valuable trait in pharmaceutical and biochemical applications (Chkirate et al., 2019).

Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

- Coordination Complexes Construction : A study on pyrazole-acetamide derivatives synthesized novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and evaluated for their antioxidant activities, demonstrating significant antioxidant properties. This research highlights the compound's potential in developing new antioxidant agents (Chkirate et al., 2019).

Anticancer Activity

- Anticancer Agents Development : Research aimed at finding new anticancer agents led to the attachment of different aryloxy groups to C2 of the pyrimidine ring in a related acetamide derivative. Testing on 60 cancer cell lines showed appreciable inhibition of cancer cell growth, indicating the compound's utility in cancer research (Al-Sanea et al., 2020).

Synthesis of Heterocycles

- Efficient Synthesis of Heterocycles : A method was demonstrated for the efficient synthesis of a variety of five and six-membered heterocycles using a related compound as a three-carbon synthon. This showcases the versatility of acetamide derivatives in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry and material science (Mahata et al., 2003).

Antimicrobial Activity

- Novel Heterocycles Synthesis and Antimicrobial Evaluation : Another study utilized a key intermediate acetamide for synthesizing new coumarin, pyridine, pyrrole, thiazole, and other heterocycles. These compounds were characterized and evaluated as antimicrobial agents, demonstrating the compound's relevance in developing new antimicrobial strategies (Bondock et al., 2008).

Propiedades

IUPAC Name |

N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-21-12-15(11-20-21)13-23(16-7-4-3-5-8-16)18(24)14-22-10-6-9-17(26-2)19(22)25/h6,9-12,16H,3-5,7-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCFDGQZMWTVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C2CCCCC2)C(=O)CN3C=CC=C(C3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)

![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)